(Iodomethyl)triphenyliodophosphorane

Description

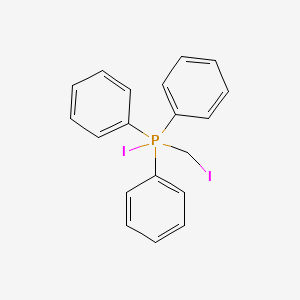

(Iodomethyl)triphenyliodophosphorane is an organophosphorus compound with the molecular formula C19H17I2P. It is a phosphonium salt that features a triphenylphosphine group bonded to an iodomethyl group, with an additional iodine atom. This compound is known for its utility in organic synthesis, particularly in the preparation of various phosphonium salts and as a reagent in Wittig-type reactions.

Properties

IUPAC Name |

iodo-(iodomethyl)-triphenyl-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17I2P/c20-16-22(21,17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTJQTDRKIEZRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CI)(C2=CC=CC=C2)(C3=CC=CC=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17I2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: (Iodomethyl)triphenyliodophosphorane can be synthesized through the reaction of triphenylphosphine with iodomethane. The reaction typically involves the following steps:

- Dissolve triphenylphosphine in an appropriate solvent such as tetrahydrofuran (THF).

- Add iodomethane dropwise to the solution while maintaining the temperature at around 0°C to 5°C.

- Stir the reaction mixture at room temperature for several hours until the reaction is complete.

- The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced under inert gas conditions to prevent any unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions: (Iodomethyl)triphenyliodophosphorane undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodomethyl group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be involved in oxidation-reduction reactions, although these are less common.

Wittig Reactions: It is commonly used in Wittig-type reactions to form alkenes from aldehydes and ketones.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

Solvents: Typical solvents include THF, dichloromethane, and acetonitrile.

Catalysts: In some reactions, catalysts such as palladium or copper may be used to facilitate the reaction.

Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Wittig reactions, the major products are alkenes.

Chemistry:

Synthesis of Phosphonium Salts: this compound is used to synthesize various phosphonium salts, which are important intermediates in organic synthesis.

Wittig Reactions: It is a key reagent in Wittig reactions, which are used to form carbon-carbon double bonds.

Biology and Medicine:

Drug Development: The compound is used in the synthesis of biologically active molecules and potential drug candidates.

Biochemical Research: It is used in biochemical research to study enzyme mechanisms and protein interactions.

Industry:

Polymer Chemistry: this compound is used in the synthesis of polymers and other advanced materials.

Catalysis: It is used as a catalyst in various industrial processes, including the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (iodomethyl)triphenyliodophosphorane involves its ability to act as a nucleophile or electrophile in chemical reactions. The iodomethyl group can be readily displaced by other nucleophiles, making it a versatile reagent in organic synthesis. The triphenylphosphine group stabilizes the compound and facilitates its reactivity.

Molecular Targets and Pathways:

Nucleophilic Substitution: The compound targets electrophilic centers in molecules, leading to the formation of new carbon-phosphorus bonds.

Wittig Reactions: It reacts with carbonyl compounds to form alkenes through the formation of a phosphonium ylide intermediate.

Comparison with Similar Compounds

(Bromomethyl)triphenylphosphonium Bromide: Similar in structure but contains a bromomethyl group instead of an iodomethyl group.

(Chloromethyl)triphenylphosphonium Chloride: Contains a chloromethyl group and is used in similar types of reactions.

(Methoxymethyl)triphenylphosphonium Iodide: Contains a methoxymethyl group and is used in carbon homologation reactions.

Uniqueness: (Iodomethyl)triphenyliodophosphorane is unique due to its high reactivity and versatility in organic synthesis. The presence of the iodomethyl group makes it more reactive compared to its bromomethyl and chloromethyl counterparts, allowing for a wider range of chemical transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.